An In-Depth Technical Guide to (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate
An In-Depth Technical Guide to (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate
CAS Number: 135065-71-3
Introduction: The Strategic Value of a Chiral Morpholine Building Block
(R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate is a pivotal chiral building block in modern medicinal chemistry and drug discovery. Its significance lies in the unique combination of a stereochemically defined morpholine scaffold, a versatile hydroxymethyl handle for further chemical elaboration, and a stable Boc-protecting group. The morpholine heterocycle is recognized as a "privileged structure," frequently appearing in approved drugs and bioactive molecules due to its favorable physicochemical and metabolic properties.[1][2][3]
The morpholine ring, with its opposing ether and secondary amine functionalities, imparts a well-balanced hydrophilic-lipophilic profile, a reduced pKa value compared to more basic amines like piperidine, and a flexible chair-like conformation.[2][4][5] These attributes often lead to improved aqueous solubility, enhanced membrane permeability, favorable pharmacokinetic/pharmacodynamic (PK/PD) properties, and the ability to form key interactions with biological targets.[1][2][4][5] The specific (R)-configuration at the C2 position, coupled with the primary alcohol, provides a defined three-dimensional vector for chemists to build upon, enabling the precise spatial orientation of substituents required for selective target engagement, particularly in the development of kinase inhibitors and central nervous system (CNS) agents.[6][7]
This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its application, offering researchers and drug development professionals a comprehensive resource for its effective utilization.
Physicochemical and Safety Data
A thorough understanding of a compound's properties and handling requirements is the foundation of sound scientific practice.
Properties Summary
| Property | Value | Source(s) |
| CAS Number | 135065-71-3 | [8][9] |
| Molecular Formula | C₁₀H₁₉NO₄ | [8][9] |
| Molecular Weight | 217.26 g/mol | [8][9] |
| Appearance | White powder or solid | [9] |
| Melting Point | 59-61 °C | [9] |
| Boiling Point | 321 °C at 760 mmHg | [9] |
| Flash Point | 148 °C | |
| IUPAC Name | tert-butyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate | |
| Storage | Store at room temperature or 2-8°C under an inert atmosphere. | [8][9] |
Safety & Handling
(R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate is classified as an irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handling should occur in a well-ventilated area or a chemical fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10][11]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10][11]
Always consult the material safety data sheet (MSDS) from your supplier for complete and up-to-date safety information.
Synthesis and Purification: A Validated Protocol
The synthesis of (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate is typically achieved through the N-protection of the parent amino alcohol, (R)-2-(hydroxymethyl)morpholine. The following protocol is a robust and widely cited method.
Reaction Scheme
Detailed Experimental Protocol
Materials:
-
(R)-2-(hydroxymethyl)morpholine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the starting amino alcohol in acetonitrile (ACN) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution in an ice bath (0 °C).[11]
-
Reagent Addition: To the cooled solution, add di-tert-butyl dicarbonate ((Boc)₂O) followed by the sequential, dropwise addition of triethylamine (TEA).[11]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours.[11] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.[11]
-
To the resulting residue, add deionized water and extract with ethyl acetate (EtOAc) (3x).[11]
-
Combine the organic layers and wash with saturated brine solution. This step removes water-soluble impurities and excess salts.[11]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[11]
-
-
Purification: Purify the crude product by silica gel column chromatography. A gradient elution system, typically starting with a low polarity mixture (e.g., Hexane:EtOAc 5:1) and gradually increasing the polarity (e.g., to 1:1), is effective for isolating the pure product.[11] The final compound is typically obtained as a white solid or colorless oil.
Causality and Experimental Rationale
-
Choice of Protecting Group: The tert-butoxycarbonyl (Boc) group is chosen for its stability under a wide range of conditions, including basic and nucleophilic environments, yet it is easily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in an organic solvent).[12][13][14] This orthogonality is crucial in multi-step syntheses.
-
Boc Protection Mechanism: The reaction proceeds via nucleophilic attack of the morpholine nitrogen onto one of the electrophilic carbonyls of (Boc)₂O. Triethylamine (TEA), a non-nucleophilic organic base, then deprotonates the resulting positively charged ammonium intermediate.[12][13] The leaving group, a tert-butyl carbonate, is unstable and decomposes into gaseous carbon dioxide and tert-butoxide, which is protonated by the triethylammonium cation.[12][15] This irreversible decomposition drives the reaction to completion.
Analytical Quality Control
Ensuring the identity, purity, and stereochemical integrity of the compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a primary tool for structural confirmation. The spectrum provides characteristic signals for the protons of the morpholine ring, the hydroxymethyl group, and the bulky tert-butyl group.
-
Expected ¹H NMR (400 MHz, DMSO-d₆) signals:
-
δ ~1.40 ppm (s, 9H): The nine equivalent protons of the tert-butyl group appear as a sharp singlet.
-
δ ~2.5-3.9 ppm (m, 8H): A series of complex multiplets corresponding to the protons on the morpholine ring and the two protons of the -CH₂OH group.
-
δ ~4.77 ppm (t, 1H): A triplet corresponding to the hydroxyl proton (-OH), which will exchange with D₂O.
-
(Note: The provided data from ChemicalBook corresponds to the racemic mixture, but the peak positions for the enantiomer will be identical in a non-chiral solvent.)[11]
Chromatographic Analysis (HPLC/LC-MS)
High-Performance Liquid Chromatography (HPLC) is essential for assessing purity. When coupled with Mass Spectrometry (LC-MS), it also confirms the molecular weight.
-
Purity (HPLC): A typical reversed-phase HPLC method (e.g., using a C18 column with a water/acetonitrile or water/methanol gradient) should show a single major peak, with purity generally expected to be >97%.
-
Identity (LC-MS): Electrospray ionization (ESI) in positive mode will detect the protonated molecule [M+H]⁺ at m/z 218.3, confirming the molecular weight of 217.26 g/mol . The sodium adduct [M+Na]⁺ may also be observed.[]
-
Enantiomeric Purity (Chiral HPLC): To confirm the (R)-configuration and determine enantiomeric excess (e.e.), a chiral HPLC method is required. This typically involves a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., CHIRAL ART Amylose or Cellulose derivatives), with a mobile phase consisting of a non-polar solvent like n-hexane and a polar modifier like 2-propanol or ethanol.[17] Method development is often required to achieve baseline separation of the enantiomers.[17][18]
Applications in Drug Discovery and Medicinal Chemistry
The true value of (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate is demonstrated by its application as a strategic intermediate in the synthesis of complex, high-value molecules.
Scaffold for Kinase Inhibitors
The morpholine moiety is a well-established pharmacophore in the design of kinase inhibitors, where it often serves to engage with the hinge region of the kinase active site or to improve solubility and pharmacokinetic properties.[3] The chiral center of this building block allows for precise orientation within the ATP-binding pocket.
-
Checkpoint Kinase 1 (Chk1) Inhibitors: This building block has been specifically used to prepare inhibitors of Chk1, a key target in oncology for sensitizing cancer cells to chemotherapy.[9]
-
PI3K/mTOR Inhibitors: The morpholine ring is a core component of many PI3K and mTOR inhibitors.[19] Chiral morpholine derivatives have been shown to dramatically enhance selectivity for mTOR over PI3Kα, a critical factor in reducing off-target effects.[6][7] The stereochemistry can profoundly influence both potency and the selectivity profile.[6][7]
Building Block for CNS-Active Agents
The physicochemical properties of the morpholine ring make it an ideal scaffold for developing drugs that need to cross the blood-brain barrier (BBB).[4][5]
-
Dopamine Receptor 4 (D4R) Antagonists: In a notable example, the (S)-enantiomer (CAS: 135065-76-8) was used as the starting material to synthesize a series of potent and selective D4R antagonists.[20] The hydroxymethyl group served as a key attachment point for introducing various aryl ether moieties, allowing for a thorough exploration of the structure-activity relationship (SAR) to optimize potency and reduce lipophilicity.[20] This highlights the utility of the hydroxymethyl group as a synthetic handle for diversification.
Conclusion
(R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate is more than a simple chemical intermediate; it is a strategically designed tool for modern drug discovery. Its defined stereochemistry, versatile functionality, and the inherent "drug-like" properties of the morpholine scaffold provide medicinal chemists with a reliable and powerful platform for constructing novel therapeutics. A comprehensive understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for unlocking its full potential in the development of next-generation medicines.
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Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
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